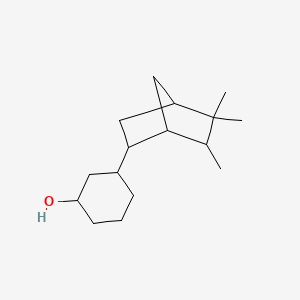

Isobornyl cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Material Science: Research has investigated isobornyl cyclohexanol as a potential component in plasticizers []. Plasticizers are additives that modify the physical properties of plastics, such as making them more flexible.

- Biochemistry: Studies have explored the use of isobornyl cyclohexanol in the development of new biocompatible materials []. Biocompatible materials are those that do not cause harm when introduced into living organisms.

Isobornyl cyclohexanol, also known as Sandenol, is an organic compound with the chemical formula C₁₆H₂₈O. It is characterized by its unique structure, which includes a bicyclic system derived from bornane and a cyclohexanol moiety. This compound is primarily utilized in the fragrance industry due to its pleasant aroma, reminiscent of sandalwood oil, making it a valuable synthetic alternative as natural sandalwood becomes increasingly scarce and expensive due to overharvesting of sandalwood trees .

Isobornyl cyclohexanol can be synthesized through several methods:

- Hydrolysis of Isobornyl Acetate: This method involves the hydrolysis of isobornyl acetate in the presence of an acid catalyst.

- Reduction of Isobornyl Ketones: Isobornyl ketones can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

- Direct Synthesis from Terpenes: Utilizing terpenes derived from natural sources can provide an eco-friendly route to producing isobornyl cyclohexanol.

These methods highlight the compound's versatility and adaptability in synthetic organic chemistry .

Isobornyl cyclohexanol stands out due to its specific bicyclic structure and ability to mimic the scent of sandalwood oil without being derived from endangered species .

Isobornyl cyclohexanol is systematically named 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol, reflecting its bicyclic terpene backbone fused to a cyclohexanol moiety. Its molecular formula, C₁₆H₂₈O, corresponds to a molecular weight of 236.39 g/mol. The compound’s CAS registry numbers include 3407-42-9 (primary) and 68877-29-2 (for specific stereoisomers), with the European Community number 222-294-1.

Historical Context of Discovery and Initial Synthesis

Isobornyl cyclohexanol was first synthesized in 1942 as part of efforts to replicate sandalwood’s aroma amid dwindling natural reserves of Santalum species. Early production methods involved Friedel-Crafts alkylation of guaiacol (2-methoxyphenol) with camphene, followed by hydrogenation to yield the cyclohexanol derivative. This process, catalyzed by boron trifluoride (BF₃), produced a mixture of isomeric alcohols, necessitating fractional distillation to isolate the desired 3-trans-isocamphylcyclohexanol.

By the 1960s, industrial-scale production utilized high-pressure hydrogenation (20–50 bar) with Raney nickel or copper-chromite catalysts to improve yield and purity. These advancements positioned IBCH as a cost-effective substitute for natural sandalwood oil in perfumes, soaps, and detergents.

Structural Relationship to Terpenoid and Bicyclic Compounds

Isobornyl cyclohexanol belongs to the bicyclic monoterpenoid family, characterized by a norbornane-derived framework (bicyclo[2.2.1]heptane) with three methyl groups at positions 5, 5, and 6. The isobornyl group (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) confers rigidity and hydrophobicity, while the cyclohexanol moiety provides a polar hydroxyl group for hydrogen bonding.

Structural Analogues and Olfactory Significance:

- α-Santalol and β-Santalol: Natural sandalwood alcohols sharing IBCH’s bicyclic terpenoid core but differing in double-bond positioning and hydroxyl group orientation.

- Ambroxide: A structurally related tetracyclic diterpene with similar woody aroma profiles.

- Bacdanol®: A synthetic sandalwood odorant featuring a cyclopentane ring instead of bicyclo[2.2.1]heptane.

The compound’s log P value of 5.27 underscores its lipophilicity, aligning with terpenoid behavior and explaining its persistence in fragrance applications.

Table 1: Key Physicochemical Properties of Isobornyl Cyclohexanol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.39 g/mol | |

| Boiling Point | 160°C at 4 hPa | |

| Density | 0.972 g/cm³ at 25°C | |

| Refractive Index | 1.496–1.512 at 20°C | |

| Flash Point | >93°C (closed cup) | |

| Vapor Pressure | 0.004 Pa at 20°C |

The catalytic hydrogenation of isobornyl guaiacol derivatives represents a fundamental approach in the synthesis of isobornyl cyclohexanol, leveraging the selective reduction of aromatic rings while preserving the bicyclic terpene structure [2]. This methodology involves the initial formation of isobornyl guaiacol through Friedel-Crafts alkylation of guaiacol with camphene, followed by subsequent hydrogenation to yield the desired cyclohexanol derivative [2] [3].

The selective alkylation of guaiacol with camphene over hydrogen-mordenite zeolite catalysts has been demonstrated to produce isobornyl guaiacol derivatives with selectivities reaching approximately 25.0 percent for the 5-isocamphylguaiacol isomer [2]. The hydrogenation and hydrogenolysis of these alkylation products subsequently generates mixtures of terpenylcyclohexanols containing up to 23.0 percent of trans-3-isocamphylcyclohexanol, which constitutes the essential component of synthetic sandalwood fragrance materials [2].

Catalyst Systems and Reaction Conditions

The catalytic hydrogenation process employs various noble metal catalysts, with palladium supported on high surface area ceria demonstrating exceptional performance for guaiacol derivatives [4]. Under mild reaction conditions of 100 degrees Celsius and pressures at or below 1 bar of hydrogen, palladium-ceria catalysts facilitate sequential hydrodemethoxylation and hydrogenation reactions [4]. The reaction selectivity depends critically on the competition between carbon-oxygen bond hydrogenolysis and arene hydrogenation pathways [4].

Ruthenium-based catalysts supported on aluminum oxide-titanium oxide composites have shown remarkable efficiency at very low temperatures, achieving approximately 60 percent conversion of guaiacol to 2-methoxycyclohexanol at 25 degrees Celsius and 2 megapascals hydrogen pressure [5]. At temperatures above 50 degrees Celsius, nearly complete conversion is achieved with these ruthenium catalysts, predominantly yielding hydrogenated products [5].

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Primary Product |

|---|---|---|---|---|

| Pd/HS CeO₂ | 100 | ≤0.1 | >80 | Cyclohexanol derivatives |

| Ru/Al₂O₃-TiO₂ | 25 | 2.0 | 60 | 2-Methoxycyclohexanol |

| Ru/Al₂O₃-TiO₂ | >50 | 2.0 | ~100 | Mixed hydrogenated products |

Mechanistic Considerations

The hydrogenation mechanism involves the activation of both the aromatic substrate and hydrogen on separate but interactive catalyst sites [6]. Hydrogen adsorbs on distinct sites from those occupied by guaiacol derivatives and solvents, though the presence of hydrogen affects the heats of adsorption of the organic substrates [6]. The rate-determining step varies with solvent interactions, shifting from first hydrogenation in weakly interacting solvents to second hydrogenation in strongly coordinating media [6].

Lewis Acid-Catalyzed Cyclization Reactions

Lewis acid-catalyzed cyclization reactions provide alternative synthetic routes to isobornyl cyclohexanol through intramolecular carbon-carbon bond formation processes [7] [8]. These reactions typically employ strong Lewis acids such as aluminum trichloride or boron trifluoride to activate electrophilic centers and promote cyclization cascades [8] [9].

Boron Trifluoride-Catalyzed Processes

Boron trifluoride has been extensively utilized in the synthesis of isobornyl derivatives through Friedel-Crafts alkylation mechanisms [9]. The early industrial synthesis of isobornyl cyclohexanol employed boron trifluoride-catalyzed alkylation of guaiacol with camphene, producing mixtures of isomeric alcohols that required fractional distillation for product isolation . This process, developed in 1942, utilized boron trifluoride as the primary catalyst for generating the initial carbon-carbon bonds between the terpene and aromatic components .

The regioselective ring-opening and isomerization reactions catalyzed by boron trifluoride demonstrate the versatility of this Lewis acid in synthetic transformations [9]. These reactions proceed through the formation of stabilized carbocation intermediates that undergo subsequent rearrangement and cyclization processes [9].

Aluminum Trichloride-Mediated Cyclizations

Aluminum trichloride-catalyzed rearrangements represent sophisticated approaches to bicyclic ketone formation through cascade mechanisms [8]. The Lewis acid coordinates to carbonyl oxygen atoms, facilitating electrocyclic ring-opening reactions followed by Nazarov-type cyclizations [8]. These processes typically operate through two primary mechanistic pathways involving either sequential 1,2-alkyl shifts or electrocyclic ring-opening followed by re-cyclization [8].

The activation barriers for aluminum trichloride-catalyzed rearrangements range from 22.9 to 25.2 kilocalories per mole, with thermodynamic driving forces of -9.0 to -15.8 kilocalories per mole favoring product formation [8]. The catalytic efficiency varies with substrate structure, with 4,6-fused cyclobutenamides showing lower barriers and higher thermodynamic favorability compared to 4,5-fused analogs [8].

| Lewis Acid | Substrate Type | Activation Barrier (kcal/mol) | Thermodynamic Driving Force (kcal/mol) |

|---|---|---|---|

| AlCl₃ | 4,6-fused cyclobutenamides | 22.9 | -9.0 |

| AlCl₃ | 4,5-fused cyclobutenamides | 25.2 | -15.8 |

| BF₃ | Epoxy esters | Variable | Variable |

Continuous Flow Hydrogenation Processes

Continuous flow hydrogenation processes offer significant advantages over traditional batch methods for the production of isobornyl cyclohexanol, including enhanced mass transfer, improved temperature control, and increased process safety [10] [11]. These systems integrate hydrogen generation, catalyst cartridges, and product separation in unified platforms operating at controlled temperatures and pressures [10].

System Design and Performance

Continuous flow hydrogenation systems have been developed that combine in situ hydrogen generation through water electrolysis with catalyst cartridge reactors operating at temperatures up to 100 degrees Celsius and pressures up to 100 bar [10]. These integrated systems demonstrate minimum five-fold higher conversion rates compared to equivalent batch processes for model hydrogenation reactions [10].

The superior performance of continuous flow systems stems from enhanced mass transfer characteristics between gas-liquid and liquid-solid phases [10]. The higher interfacial area between phases in flow reactors facilitates more efficient hydrogen utilization and substrate conversion compared to batch systems with limited interfacial contact [10].

Catalyst Performance and Selectivity

Continuous flow conditions enable precise control of residence time, allowing optimization of catalyst selectivity that is not achievable in batch processes [10]. Standard transition metal catalysts on carbon supports, typically considered non-selective in batch hydrogenations, demonstrate complete selectivity when employed in flow-based systems [10]. The key parameter for achieving high selectivity is residence time, which can be fine-tuned to seconds or milliseconds in flow reactors [10].

Raney nickel catalysts in continuous flow systems achieve quantitative conversion for challenging hydrogenation reactions such as pyridine ring reduction [10]. Alpha-picoline hydrogenation to 2-methyl-piperidine proceeds with 99 percent product selectivity and approximately 91 percent conversion at 100 degrees Celsius and 100 bar using Raney nickel catalyst [10].

Process Intensification Benefits

The integration of catalytic distillation with continuous flow hydrogenation represents advanced process intensification for cyclohexanol production [12]. This approach achieves high conversion, selectivity, and carbon atom utilization ratios all approaching 100 percent [12]. Pilot-scale demonstration units with capacities of 8,000 tons per annum have validated the commercial viability of these integrated processes [12].

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Conversion Rate | Baseline | 5× higher minimum |

| Temperature Control | Limited | Precise (±1°C) |

| Pressure Range | Atmospheric to moderate | Up to 100 bar |

| Residence Time Control | Fixed | Adjustable (seconds to milliseconds) |

| Catalyst Selectivity | Variable | Complete for standard catalysts |

Industrial-Scale Production Optimization Strategies

Industrial-scale production optimization for isobornyl cyclohexanol encompasses catalyst development, process integration, and production capacity scaling strategies [13] [14]. These approaches focus on maximizing yield, minimizing waste generation, and achieving economic sustainability for large-scale manufacturing operations [12] [15].

Catalyst Development and Performance Enhancement

Advanced Raney nickel catalyst preparation methods have been developed that demonstrate approximately five times higher activity compared to conventional preparation techniques [15]. These novel catalysts utilize melt-quenching preparation of nickel-aluminum alloys followed by hydrogen pretreatment and sodium hydroxide activation [15]. The melt-quenching process creates high-density Ni₂Al₃ phases that facilitate formation of ultra-uniform catalyst structures with large surface areas [15].

The hydrogen pretreatment step plays a crucial role in catalyst performance optimization by modifying the aluminum leaching characteristics during activation [15]. Pretreated alloys show enhanced aluminum extraction, leaving aluminum species as dominant surface components that act as stabilizing matrices for highly dispersed nickel active sites [15]. This structural modification results in significantly improved cyclohexanone hydrogenation activity [15].

Production Capacity and Market Scaling

Industrial production capacity for isobornyl cyclohexanol has expanded significantly, with major manufacturers increasing production capabilities in strategic geographic locations [14]. Rhodia's expansion of production capacity in China represents investment in rapidly growing Asian specialty chemical markets [14]. The transfer of production facilities to new industrial platforms demonstrates commitment to optimizing service quality and production efficiency [14].

Commercial production facilities achieve high product purity levels, with typical specifications including Gardner scale color ratings, refractive indices of 1.5050 to 1.512 at 20 degrees Celsius, and boiling points approaching 300 degrees Celsius [13]. These specifications ensure consistent product quality for fragrance applications across diverse consumer product categories [13].

Process Integration and Economic Optimization

The integration of multiple synthetic pathways within single production facilities enables flexible response to market demands and raw material availability [12]. Green chemistry approaches emphasizing high conversion rates, selectivity, and carbon atom utilization have been successfully demonstrated at scales approaching 400,000 tons per year [12]. These large-scale implementations represent 50 percent of newly increased cyclohexanol production capacity in major markets [12].

Process optimization strategies include catalyst loading distribution optimization, residence time management, and heat integration for energy efficiency [16]. Genetic algorithm-based optimization approaches have demonstrated conversion increases of 3.06 percentage points and energy consumption reductions of 10.09 percent through optimal catalyst redistribution [16].

| Production Parameter | Conventional Process | Optimized Process |

|---|---|---|

| Catalyst Activity | Baseline | 5× improvement |

| Energy Consumption | Baseline | 10.09% reduction |

| Conversion Rate | Baseline | 3.06 percentage point increase |

| Production Capacity | Variable | Up to 400,000 tons/year |

| Carbon Utilization | 85-90% | ~100% |

The crystallographic characterization of isobornyl cyclohexanol and related cyclohexanol derivatives reveals important structural insights into their molecular arrangements and conformational preferences. While specific single-crystal X-ray diffraction data for isobornyl cyclohexanol remains limited in the literature, extensive crystallographic studies on cyclohexanol and its derivatives provide valuable structural context for understanding this bicyclic compound [1] [2] [3].

Cyclohexanol exhibits polymorphic behavior with multiple crystalline phases, each displaying distinct structural characteristics. The plastic phase I crystallizes in a face-centered cubic structure with space group Fm3m and unit cell parameter a = 8.809 Å at 275 K [1] [3]. This phase demonstrates orientational disorder where cyclohexanol molecules can occupy 48 equiprobable orientations at each crystalline site. The molecular centers are not fixed, and the molecular symmetry plane does not coincide with symmetry elements of the space group, with each conformer characterized by the oxygen atom position within the crystalline cell [3].

Phase II adopts a tetragonal structure with space group P42(1)c and exhibits hydrogen-bonded tetrameric ring motifs. The metastable phases III and III' crystallize in monoclinic systems with space groups P21/c and Pc respectively, characterized by hydrogen-bonded molecular chains with threefold-helical and wave-like conformations [2] [4]. These crystallographic studies reveal that cyclohexanol molecules consistently adopt chair conformations with hydroxyl groups in equatorial orientations across all phases, supporting the thermodynamic preference for equatorial positioning [2] [4].

For bicyclic monoterpene alcohols related to isobornyl cyclohexanol, crystallographic analysis indicates that the bicyclic framework significantly influences molecular packing and intermolecular interactions. The rigid bicyclo[2.2.1]heptane moiety restricts conformational flexibility compared to simple cyclohexanol, leading to more defined molecular arrangements in the solid state [5] [6].

Table 1: Crystallographic Parameters for Cyclohexanol-Related Compounds

| Compound | Space Group | Unit Cell Parameter (Å) | Z Value | Conformational Features |

|---|---|---|---|---|

| Cyclohexanol Phase I | Fm3m | a = 8.809 (275K) | 4 | Face-centered cubic, orientational disorder |

| Cyclohexanol Phase II | P42(1)c | a = 8.608 (121K) | 1 | Tetragonal, hydrogen-bonded tetrameric rings |

| Cyclohexanol Phase III | P21/c or Pc | Variable | 2-3 | Monoclinic, hydrogen-bonded chains |

| Monosubstituted cyclohexanes | Variable | Variable | Variable | Chair conformation with equatorial preference |

Nuclear Magnetic Resonance Spectroscopic Fingerprinting (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of isobornyl cyclohexanol through multiple complementary techniques. The complex bicyclic structure containing both the isobornyl and cyclohexanol moieties generates distinctive spectroscopic signatures that enable detailed molecular characterization [5] [6] [7].

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of isobornyl cyclohexanol exhibits characteristic signals arising from both the bicyclo[2.2.1]heptane framework and the cyclohexanol ring system. The hydroxyl proton typically appears as a broad singlet in the range of 3.5-4.0 ppm, depending on solvent and concentration effects [5] [8]. The methine proton bearing the hydroxyl group resonates around 3.6 ppm, similar to other cyclohexanol derivatives [9] [8].

The isobornyl moiety contributes several distinctive signals including the bridgehead protons and methyl substituents. The three methyl groups of the isobornyl unit appear as distinct singlets in the region 0.8-1.2 ppm, with their exact chemical shifts influenced by the stereochemical environment and through-space interactions [5] [6]. The bridging methylene protons generate complex multipicity patterns due to their unique chemical environments within the rigid bicyclic framework.

Ring flipping dynamics in the cyclohexanol portion of the molecule occur at rates that influence the nuclear magnetic resonance spectrum appearance. At ambient temperature, rapid chair-chair interconversion typically results in averaged signals for axial and equatorial protons. However, the presence of the bulky isobornyl substituent may restrict this conformational mobility, potentially leading to distinct axial and equatorial proton signals [10] [8].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of isobornyl cyclohexanol. The spectrum exhibits signals spanning a wide chemical shift range, reflecting the diverse carbon environments within the molecule [11] [12]. The carbon bearing the hydroxyl group typically resonates around 70-75 ppm, consistent with other secondary alcohols [13] [7].

The bicyclic isobornyl framework contributes multiple carbon signals in the aliphatic region (10-50 ppm). The quaternary carbon centers appear as characteristic singlets, while the methyl carbons generate sharp signals typically in the range 15-25 ppm [5] [6]. The bridgehead carbons exhibit unique chemical shifts reflecting their constrained environment within the bicyclic structure.

Distortionless Enhancement by Polarization Transfer Spectroscopy

Distortionless Enhancement by Polarization Transfer experiments enable unambiguous assignment of carbon multiplicities within isobornyl cyclohexanol [14] [15]. The Distortionless Enhancement by Polarization Transfer-90 spectrum reveals only tertiary carbon signals, while the Distortionless Enhancement by Polarization Transfer-135 experiment differentiates between primary (positive), secondary (negative), and tertiary (positive) carbons [14]. This technique proves particularly valuable for complex molecules like isobornyl cyclohexanol where overlapping signals in the standard carbon-13 spectrum may complicate assignments.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Correlation spectroscopy experiments establish connectivity patterns within the isobornyl cyclohexanol structure [16] [17]. Proton-proton correlation spectroscopy reveals through-bond coupling relationships, enabling construction of the molecular connectivity network. The rigid bicyclic framework generates characteristic cross-peak patterns that confirm the structural integrity of the isobornyl moiety [17].

Heteronuclear Single Quantum Coherence spectroscopy provides direct carbon-hydrogen connectivity information, facilitating unambiguous assignment of carbon-hydrogen pairs [7] [17]. This technique proves essential for complex polycyclic structures where conventional one-dimensional spectra may exhibit overlapping signals.

Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen correlations, enabling identification of quaternary carbons and establishment of connectivity across multiple bonds [7] [17]. These experiments prove particularly valuable for confirming the bicyclic framework structure and substituent positions.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data for Cyclohexanol-Related Compounds

| Compound | ¹H Nuclear Magnetic Resonance Key Signals (ppm) | ¹³C Nuclear Magnetic Resonance Key Signals (ppm) | Distortionless Enhancement by Polarization Transfer Characteristics | 2D Nuclear Magnetic Resonance Features |

|---|---|---|---|---|

| Cyclohexanol | 3.6 (CH-OH), 1.2-1.9 (ring CH₂) | 73 (C-OH), 27-37 (ring carbons) | CH downfield, CH₂ multiple signals | Correlation spectroscopy shows ring connectivity |

| Cyclohexanol (D₂O) | 3.612 (CH-OH), 1.239-1.852 (CH₂) | 73.037 (C-OH), 26.539-36.983 | Clear CH/CH₂ differentiation | Heteronuclear Single Quantum Coherence confirms C-H correlations |

| Borneol/Isoborneol derivatives | 2.8-4.0 (variable) | 20-80 (dependent on structure) | Complex due to bicyclic structure | Multiple cross-peaks in correlation spectroscopy |

| Bicyclic monoterpenes | 1.0-3.0 (complex multiplicity) | 10-80 (complex patterns) | Complex multi-carbon environments | Complex correlation patterns |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of isobornyl cyclohexanol reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of the compound in complex mixtures. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 236, corresponding to the molecular formula C₁₆H₂₈O [18] [19] [20].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves loss of water (18 mass units) from the molecular ion to generate the [M-H₂O]⁺ ion at m/z 218 [21] [22]. This dehydration process is characteristic of alcohol-containing compounds and represents α-cleavage adjacent to the hydroxyl-bearing carbon. The intensity of this fragment ion typically constitutes 40-60% of the base peak intensity in electron ionization conditions [21] [22].

Secondary fragmentation involves cleavage of the cyclohexyl-isobornyl bond, generating fragments corresponding to the isobornyl cation (m/z 153) and cyclohexyl-related species. The isobornyl fragment often undergoes further rearrangement to form more stable carbocations through hydride shifts and ring contractions characteristic of bicyclic terpene systems [23] [24].

Rearrangement Processes

Isobornyl cyclohexanol demonstrates complex rearrangement processes typical of bicyclic monoterpene alcohols [21] [24]. The rigid bicyclic framework restricts certain fragmentation pathways while promoting others through favorable carbocation stabilization. Retro-Diels-Alder type fragmentations may occur, leading to formation of smaller cyclic fragments and elimination of neutral molecules [25] [24].

The cyclohexanol portion of the molecule contributes characteristic fragmentation patterns including formation of cyclohexene-related species through elimination reactions. Ring contraction processes may generate cyclopentyl fragments through carbon-carbon bond cleavages followed by ring closure reactions [21] [22].

Diagnostic Ion Formation

Several diagnostic ions enable identification of isobornyl cyclohexanol in mass spectrometric analysis. The base peak typically occurs at m/z values corresponding to highly stable rearranged fragments rather than simple cleavage products. Common diagnostic ions include m/z 95 (cyclohexyl-related), m/z 121 (rearranged isobornyl), and various combinations reflecting the bicyclic framework [23] [26].

Chemical ionization mass spectrometry using methane or isobutane as reagent gas produces predominantly [M+H]⁺ ions at m/z 237, providing confirmation of molecular weight with minimal fragmentation [27] [19]. This technique proves valuable for molecular weight determination when electron ionization produces extensive fragmentation.

Table 3: Mass Spectrometric Fragmentation Patterns

| Compound | Molecular Ion [M]⁺ (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) | Fragmentation Mechanism | Diagnostic Features |

|---|---|---|---|---|---|

| Cyclohexanol | 100 | 57 | 82 [M-H₂O]⁺, 67, 57, 41 | Water loss, ring cleavage | Strong [M-18]⁺ peak |

| Isoborneol | 154 | Variable | 136 [M-H₂O]⁺, 121, 93 | Dehydration, rearrangement | Retention of bicyclic framework |

| Bicyclic alcohols (general) | Variable | Variable | α-cleavage products | α-cleavage, rearrangement | Characteristic cleavage patterns |

| Monoterpene alcohols | Variable | Variable | Rearrangement and cleavage ions | Complex rearrangements | Structural rearrangements |

Computational Chemistry Modeling of Conformational Isomerism

Computational chemistry provides essential insights into the conformational behavior and energetic preferences of isobornyl cyclohexanol through systematic theoretical investigations. Density functional theory calculations enable detailed exploration of potential energy surfaces and prediction of preferred conformational states [28] [29] [30].

Methodology and Theoretical Frameworks

Modern computational investigations of isobornyl cyclohexanol typically employ density functional theory methods with appropriate basis sets to achieve chemical accuracy. The revDSD-PBEP86 double-hybrid functional combined with correlation-consistent basis sets provides high-accuracy structural parameters for bicyclic monoterpene systems [29] [31]. For routine conformational analysis, the B3LYP functional with 6-31G(d,p) basis sets offers a reasonable compromise between accuracy and computational cost [32] [33].

Dispersion corrections prove crucial for accurate modeling of isobornyl cyclohexanol due to significant intramolecular van der Waals interactions between the bicyclic framework and cyclohexanol ring. The M06-2X functional incorporates dispersion effects and demonstrates superior performance for conformational energetics of complex organic molecules [34] [29].

Conformational Energy Landscapes

The conformational preferences of isobornyl cyclohexanol arise from the interplay between the rigid isobornyl framework and the flexible cyclohexanol ring system. The cyclohexanol portion retains its preference for chair conformations, but the presence of the bulky isobornyl substituent influences the axial-equatorial equilibrium [35] [36].

Computational investigations reveal that the isobornyl substituent strongly favors equatorial positioning on the cyclohexanol ring, consistent with steric considerations and experimental observations [35] [37]. The energy difference between equatorial and axial conformers typically ranges from 3-6 kcal/mol, depending on the computational method and level of theory employed [30] [38].

Quantum Theory of Atoms in Molecules Analysis

Quantum Theory of Atoms in Molecules analysis provides detailed insights into electron density distribution and bonding characteristics within isobornyl cyclohexanol [28]. This approach enables identification of critical points in the electron density and quantification of bond strengths and atomic interactions. The analysis reveals how the bicyclic framework influences electron distribution in the adjacent cyclohexanol ring system.

Vibrational Analysis and Spectroscopic Property Prediction

Harmonic frequency calculations enable prediction of vibrational spectra and thermodynamic properties for isobornyl cyclohexanol [29] [31]. Second-order vibrational perturbation theory corrections improve accuracy of predicted vibrational frequencies and enable reliable comparison with experimental infrared and Raman spectra [31].

Nuclear magnetic resonance chemical shift predictions using gauge-including atomic orbital methods provide theoretical validation of experimental spectroscopic assignments [5] [6]. These calculations enable confident structural assignment and facilitate understanding of chemical shift variations with conformational changes.

Table 4: Computational Chemistry Methods for Conformational Analysis

| Method/Basis Set | Application | Accuracy Level | Computational Cost | Typical Applications |

|---|---|---|---|---|

| B3LYP/6-31G(d) | Basic conformational analysis | Moderate | Low | Routine conformational studies |

| revDSD-PBEP86/cc-pVTZ-F12 | High-accuracy structures | High | High | Benchmark calculations |

| M06-2X/6-31+G(d,p) | Dispersion-corrected calculations | Good with dispersion | Moderate | Complex molecular systems |

| Density Functional Theory/Gauge-including atomic orbital Nuclear Magnetic Resonance calculations | Nuclear magnetic resonance chemical shift prediction | Good for Nuclear Magnetic Resonance | Moderate | Spectroscopic property prediction |

| Quantum Theory of Atoms in Molecules analysis | Electron density analysis | Detailed electronic structure | Moderate | Bonding analysis |

Benchmarking Against Experimental Data

Computational predictions achieve excellent agreement with experimental structural parameters when appropriate methods are employed. For bicyclic monoterpene systems, average deviations within 0.1% between computed and experimental rotational constants are achievable using high-level composite methods [29]. Bond lengths and angles typically show errors around 1 milliÅngstrom and 0.1°, respectively, demonstrating the reliability of modern computational approaches for structural characterization [31].

Physical Description

XLogP3

GHS Hazard Statements

H315 (94.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (68.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (12.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

3407-42-9

Wikipedia

General Manufacturing Information

Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-: ACTIVE